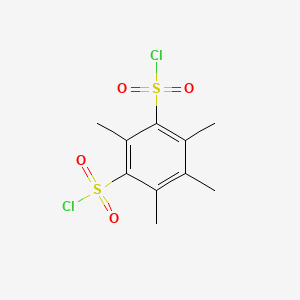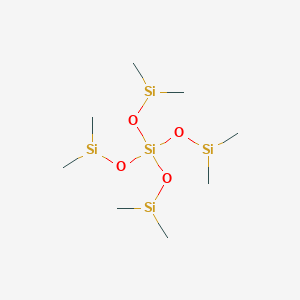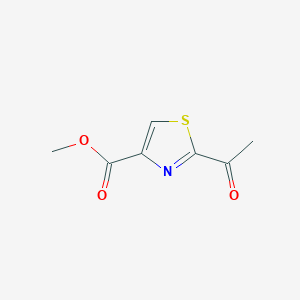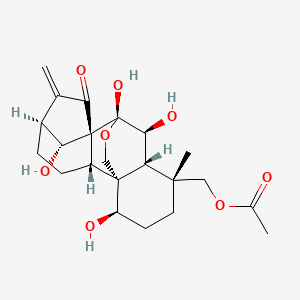
2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride
Vue d'ensemble
Description
2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride is an organic compound with the molecular formula C10H12Cl2O4S2. It is a derivative of benzene, featuring two sulfonyl chloride groups and four methyl groups attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride can be synthesized through the sulfonation of 2,4,5,6-tetramethylbenzene followed by chlorination. The sulfonation process typically involves the reaction of 2,4,5,6-tetramethylbenzene with sulfur trioxide or oleum, resulting in the formation of the corresponding disulfonic acid. This intermediate is then treated with thionyl chloride or phosphorus pentachloride to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The final product is often purified through recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydrides using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, the methyl groups can undergo oxidation to form carboxylic acids under strong oxidative conditions
Common Reagents and Conditions
Substitution: Reagents like ammonia, primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran or diethyl ether.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols
Applications De Recherche Scientifique
2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride is utilized in various scientific research applications, including:
Organic Synthesis: Used as a reagent for introducing sulfonyl chloride groups into organic molecules.
Pharmaceuticals: Employed in the synthesis of sulfonamide-based drugs.
Material Science: Utilized in the preparation of sulfonated polymers and resins.
Biochemistry: Used in the modification of biomolecules for studying protein-ligand interactions
Mécanisme D'action
The mechanism of action of 2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives, depending on the nucleophile involved. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups, which stabilize the intermediate species formed during the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichlorobenzenesulfonyl Chloride: Similar in structure but with three chlorine atoms instead of four methyl groups.
2,4-Dimethylbenzenesulfonyl Chloride: Contains two methyl groups and one sulfonyl chloride group.
Benzene-1,3-disulfonyl Chloride: Lacks the methyl groups, having only the sulfonyl chloride groups attached to the benzene ring
Uniqueness
2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride is unique due to the presence of four methyl groups, which enhance its reactivity and stability. The methyl groups also provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Propriétés
IUPAC Name |
2,4,5,6-tetramethylbenzene-1,3-disulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O4S2/c1-5-6(2)9(17(11,13)14)8(4)10(7(5)3)18(12,15)16/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYQIYAYJJXKFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)S(=O)(=O)Cl)C)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97997-76-7 | |
| Record name | 2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















